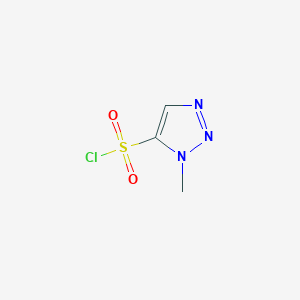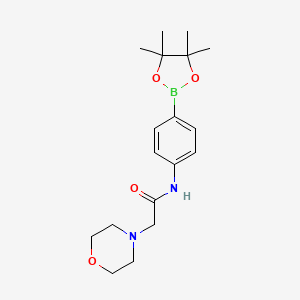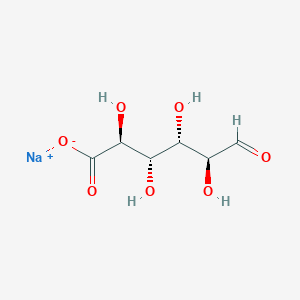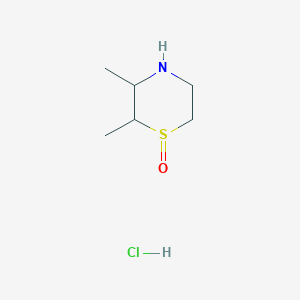
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
Descripción general
Descripción
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride, also known as DMTM, is a synthetic compound that belongs to the class of thiomorpholines. It is a heterocyclic organic compound that contains a thiomorpholine ring and a carbonyl group. DMTM is widely used in scientific research as a reagent and intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Anticancer Research
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride: has shown promise in anticancer research. Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the compound’s structure has been found to increase its antiproliferative activity, suggesting potential applications in designing novel anticancer agents .
Molecular Docking and Dynamics Simulations
The compound’s derivatives have been used in molecular docking studies to understand their binding orientations within the active sites of target proteins, such as c-Met . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for the development of targeted therapies .
Design and Synthesis of Bioactive Heterocycles
As part of the efforts to design and synthesize bioactive heterocycles, 2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride can serve as a key intermediate. Its structure allows for the introduction of various pharmacophores, which can lead to the formation of more active compounds with potential therapeutic applications .
Pharmacophore Development
The compound’s structure contains elements that are considered pharmacophores of some antitumor drugs. By manipulating these pharmacophores, researchers can design compounds with enhanced biological activity and specificity for certain types of cancer cells .
Therapeutic Applications Exploration
The diverse nature of activities associated with the pyrrole ring, which is part of the compound’s structure, makes it a valuable resource for exploring therapeutic applications. This includes the development of compounds with antibacterial, antifungal, antiprotozoal, and antimalarial properties .
Antiviral Research
The pyrrole subunit, present in 2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride , has applications in antiviral research. It is known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases, which are critical targets in the fight against viral infections .
Drug Discovery and Development
This compound can be utilized in drug discovery and development processes, particularly in the synthesis of novel drugs with improved efficacy and reduced side effects. Its versatile structure allows for the creation of a wide range of analogs with diverse biological activities .
Chemical Data Analysis
The physical and chemical properties of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride are essential for computational chemical data analysis. This information can be used to predict the compound’s behavior in various environments and its interactions with other molecules .
Propiedades
IUPAC Name |
2,3-dimethyl-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-5-6(2)9(8)4-3-7-5;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBFGOZUMRNQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)
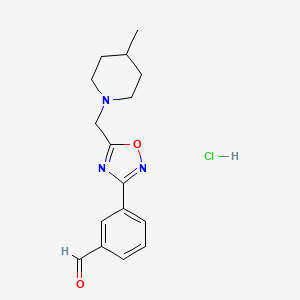
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)

